4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine
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Overview
Description
4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine is a complex organic compound that features a unique combination of functional groups, including a diazirine ring, an ethylsulfanyl group, and a pyrimidinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazirine ring through the reaction of an appropriate precursor with a diazo compound under controlled conditions. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, while the pyrimidinamine core is constructed through cyclization reactions involving suitable starting materials .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine can undergo a variety of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the diazirine ring can produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein labeling.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazirine ring can form covalent bonds with target proteins, while the ethylsulfanyl group can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazirine-containing molecules and pyrimidinamine derivatives. Examples include:
- 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .
Uniqueness
What sets 4-[3-(ethylsulfanyl)-1H-1,2-diaziren-1-yl]-6-methyl-2-pyrimidinamine apart is its combination of a diazirine ring and an ethylsulfanyl group, which provides unique reactivity and binding properties. This makes it a valuable tool for chemical biology and medicinal chemistry research .
Properties
Molecular Formula |
C8H11N5S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(3-ethylsulfanyldiazirin-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-14-8-12-13(8)6-4-5(2)10-7(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
JKPNVSUBOIPUON-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN1C2=NC(=NC(=C2)C)N |
solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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